molecular formula C19H21ClFN3O B2842065 2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 890603-15-3

2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2842065
CAS No.: 890603-15-3
M. Wt: 361.85
InChI Key: ZCRUBESNBBLDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide”, similar compounds have been synthesized using various methods. For instance, a compound with a similar structure was obtained via a four-step protocol . Another method involves the catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

Synthesis and Chemical Properties

  • Fe-catalyzed Synthesis of Related Compounds : A study details the synthesis of flunarizine and its isomers, highlighting the use of metal-catalyzed amination and Wittig reaction for producing compounds with similar chemical structures. This research could provide insights into methods for synthesizing "2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide" and its derivatives (Shakhmaev, Sunagatullina, & Zorin, 2016).

Biological Applications and Potential Therapeutic Uses

  • Antimicrobial and Anticancer Properties : Research on derivatives of a similar compound structure demonstrated significant antimicrobial and anticancer activities. These studies suggest potential therapeutic applications of "this compound" in treating infections and cancer (Mehta et al., 2019).

  • Pesticide Development : Another study focused on the characterization of N-derivatives of related compounds for potential use as pesticides. This suggests the versatility of such compounds in agricultural applications, possibly including "this compound" (Olszewska, Tarasiuk, & Pikus, 2011).

Molecular Docking and Drug Design

  • Molecular Docking Studies : Synthesized derivatives were evaluated for their interactions with biological targets through molecular docking studies, indicating the potential of "this compound" in drug design and discovery processes (Mehta et al., 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the presence of a piperazine ring, which is common in many biologically active compounds , this compound could have potential applications in pharmaceuticals.

Properties

IUPAC Name

2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O/c1-14-2-7-17(12-18(14)20)24-10-8-23(9-11-24)13-19(25)22-16-5-3-15(21)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRUBESNBBLDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.